molecular formula C19H16N2O5S2 B4570847 2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate

2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate

Cat. No.: B4570847
M. Wt: 416.5 g/mol
InChI Key: HPHPNKDCGWZSCS-BOPFTXTBSA-N
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Description

2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.05006396 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Hydrolysis and Chemical Synthesis

  • Selective Hydrolysis of Methanesulfonate Esters : A study by Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, highlighting a method for the selective removal of certain esters in synthetic processes. This research is relevant to the purification and selective synthesis of complex organic compounds, indicating applications in developing pharmaceuticals or fine chemicals (Chan, Cox, & Sinclair, 2008).

  • Regioselective N-mesylation : Kim et al. (1999) reported on the effectiveness of 1H-Benzotriazol-1-yl methanesulfonate as a reagent for selective mesylation, which could differentiate amino groups within a molecule. This illustrates the compound's utility in the targeted modification of biomolecules or pharmaceuticals, enhancing their activity or stability (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Novel Structures and Drug Discovery

  • Synthesis of Fused s-Triazoles : Research by Sasaki, Ohno, and Ito (1984) on the synthesis of fused s-triazoles from methanesulfonyl compounds underscores the role of these compounds in generating novel heterocyclic structures. Such structures have potential applications in drug discovery, particularly as scaffolds for developing new therapeutic agents (Sasaki, Ohno, & Ito, 1984).

  • Antimicrobial and Anticancer Activities : Wardkhan et al. (2008) focused on the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities. This research suggests that similar compounds could be explored for their antimicrobial and potentially anticancer properties, highlighting their importance in medicinal chemistry (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Catalysis and Material Science

  • Ionic Liquids and Catalysis : Studies on the use of methanesulfonate in ionic liquids, as described by Prasad et al. (2005), showcase the application of these compounds in creating 'green' chemical processes. Such research is pivotal for developing environmentally friendly catalytic methods and materials science applications, particularly in the synthesis of organic compounds (Prasad, Kumar, Malhotra, Ravikumar, & Sanghvi, 2005).

Properties

IUPAC Name

[2-ethoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-3-25-16-10-12(8-9-15(16)26-28(2,23)24)11-17-18(22)21-14-7-5-4-6-13(14)20-19(21)27-17/h4-11H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHPNKDCGWZSCS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate
Reactant of Route 2
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2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.